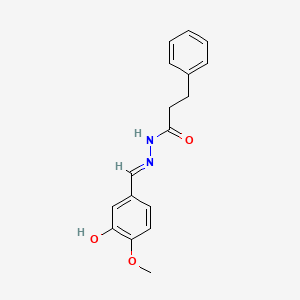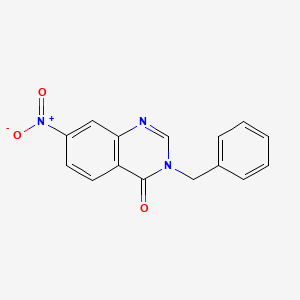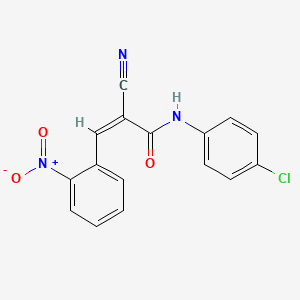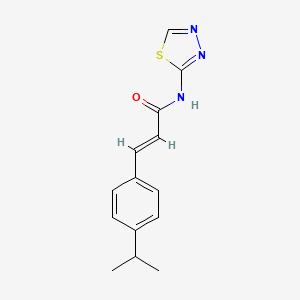
3-(4-isopropylphenyl)-N-1,3,4-thiadiazol-2-ylacrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-isopropylphenyl)-N-1,3,4-thiadiazol-2-ylacrylamide, also known as ITA, is a compound with potential applications in scientific research.
科学的研究の応用
3-(4-isopropylphenyl)-N-1,3,4-thiadiazol-2-ylacrylamide has potential applications in scientific research, particularly in the field of cancer research. Studies have shown that this compound has anti-tumor activity in vitro and in vivo, making it a promising candidate for cancer treatment. This compound has also been shown to inhibit the growth of breast cancer cells and induce apoptosis, or programmed cell death, in these cells.
作用機序
The mechanism of action of 3-(4-isopropylphenyl)-N-1,3,4-thiadiazol-2-ylacrylamide is not fully understood, but studies have suggested that it may inhibit the activity of certain enzymes involved in cancer cell growth and survival. This compound has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the breakdown of extracellular matrix and are important for tumor invasion and metastasis.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In addition to its anti-tumor activity, this compound has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. This compound has also been shown to have neuroprotective effects and may be useful in the treatment of neurological disorders such as Alzheimer's disease.
実験室実験の利点と制限
3-(4-isopropylphenyl)-N-1,3,4-thiadiazol-2-ylacrylamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. This compound is also stable under a range of conditions, making it suitable for use in a variety of experimental settings. However, this compound has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to work with in certain experiments. Additionally, this compound has not been extensively studied in vivo, so its potential toxicity and side effects are not well understood.
将来の方向性
There are several future directions for research on 3-(4-isopropylphenyl)-N-1,3,4-thiadiazol-2-ylacrylamide. One area of interest is the development of this compound derivatives with improved anti-tumor activity and reduced toxicity. Another area of interest is the study of this compound's mechanism of action, which could provide insights into the development of new cancer therapies. Finally, this compound's potential applications in the treatment of inflammatory and neurological diseases warrant further investigation.
合成法
3-(4-isopropylphenyl)-N-1,3,4-thiadiazol-2-ylacrylamide can be synthesized by reacting 4-isopropylbenzylamine with thiocarbonyldiimidazole to form 4-isopropylbenzyl isothiocyanate. The isothiocyanate is then reacted with 2-amino-1,3,4-thiadiazole to form this compound.
特性
IUPAC Name |
(E)-3-(4-propan-2-ylphenyl)-N-(1,3,4-thiadiazol-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c1-10(2)12-6-3-11(4-7-12)5-8-13(18)16-14-17-15-9-19-14/h3-10H,1-2H3,(H,16,17,18)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMDNNURLKSSGHB-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)NC2=NN=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=NN=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
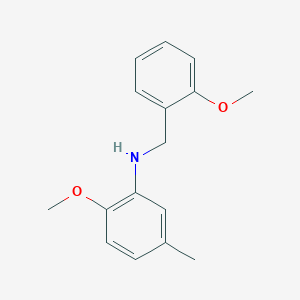
![N-[(1-benzoyl-4-piperidinyl)methyl]benzamide](/img/structure/B5874478.png)
![2,4-dibromo-6-{2-[(2-naphthyloxy)acetyl]carbonohydrazonoyl}phenyl 3,4,5-trimethoxybenzoate](/img/structure/B5874483.png)

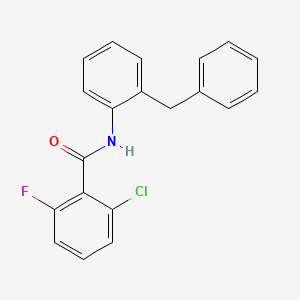
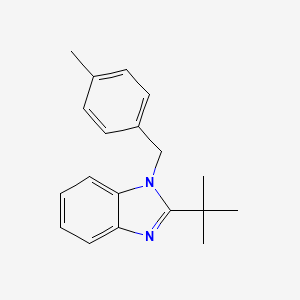
![2-methoxy-4-(2-{[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}carbonohydrazonoyl)phenyl 2-bromobenzoate](/img/structure/B5874502.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-nitrobenzamide](/img/structure/B5874508.png)
![N-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-phenylacetamide](/img/structure/B5874514.png)
